1-(1-Isocyanatoethoxy)hexane
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Overview
Description
1-(1-Isocyanatoethoxy)hexane is an organic compound characterized by the presence of an isocyanate group attached to a hexane chain via an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethoxy)hexane can be synthesized through a multi-step process involving the reaction of hexanol with ethylene oxide to form 1-(2-hydroxyethoxy)hexane, followed by the reaction with phosgene or a phosgene equivalent to introduce the isocyanate group . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of phosgene gas in a controlled environment with appropriate safety measures is crucial due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isocyanatoethoxy)hexane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The ethoxy group can be substituted under certain conditions to introduce different functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate can be used to accelerate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
1-(1-Isocyanatoethoxy)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its ability to form biocompatible materials.
Mechanism of Action
The mechanism of action of 1-(1-Isocyanatoethoxy)hexane primarily involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds, which is the basis for its use in polymerization and crosslinking reactions. The molecular targets include hydroxyl and amine groups present in various substrates .
Comparison with Similar Compounds
1-Isocyanatohexane: Lacks the ethoxy linkage, making it less versatile in certain applications.
1-(1-Isocyanatoethoxy)butane: Shorter chain length, which can affect the physical properties of the resulting polymers.
Uniqueness: 1-(1-Isocyanatoethoxy)hexane is unique due to its combination of the isocyanate group and the ethoxy linkage, providing a balance of reactivity and flexibility in its applications. This makes it particularly useful in the synthesis of specialized polymers and materials .
Properties
CAS No. |
63912-79-8 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(1-isocyanatoethoxy)hexane |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-6-7-12-9(2)10-8-11/h9H,3-7H2,1-2H3 |
InChI Key |
VXABTYMLONKFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C)N=C=O |
Origin of Product |
United States |
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